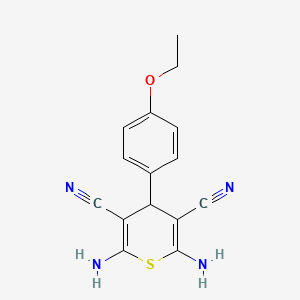

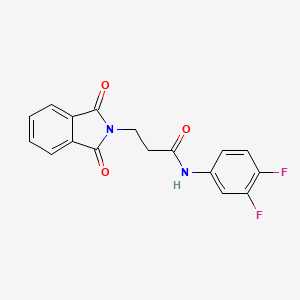

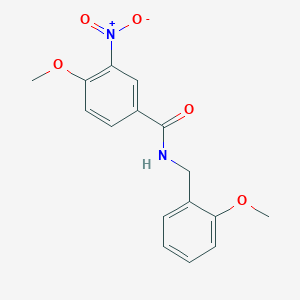

![molecular formula C18H26N4O B5524437 1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)

1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves reactions that introduce the pyrazole ring or modify its substituents to achieve desired functionalities. For instance, experimental and theoretical studies have shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding carboxamides through reactions with various amines. The reaction conditions, such as the presence of acid chloride and base, significantly influence the product formation and yield. These processes illustrate the synthetic flexibility and complexity of creating specific pyrazole derivatives, including the target compound (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the target molecule, can be elucidated using spectroscopic methods and theoretical calculations. Studies involving X-ray diffraction and density-functional-theory (DFT) calculations have been conducted to understand the geometry, stability, and electronic properties of these molecules. For example, structural studies on pyrazole analogs have revealed insights into their conformation and the impact of substituents on their stability and reactivity (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemistry. These reactions can include nucleophilic substitution, cyclization, and functionalization, leading to a wide range of products with diverse chemical properties. The reactivity of these compounds often depends on the nature of the substituents and the reaction conditions. Some derivatives have been found to exhibit moderate antifungal activities, highlighting the potential biological relevance of these chemical transformations (Zhi-bing Wu et al., 2012).

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

- A study explored the functionalization reactions of related pyrazole compounds, demonstrating the synthesis of pyrazole-carboxamides through reactions of acid chloride with diamines. This research provides insights into the synthesis process that could be applicable to the compound , highlighting the versatility of pyrazole derivatives in chemical synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

- Another study presented a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acid and aminopyridines. This method could be relevant for synthesizing derivatives of the compound , showcasing the compound's potential in creating structurally diverse pyrazole-based molecules (J. Crawforth & Melissa Paoletti, 2009).

Derivative Synthesis and Applications

- Research on the synthesis of 5-arylpyrazolo[4,3-d]pyrimidin-7-ones indicates the possibility of introducing various aryl substituents to the pyrazole core. This study underscores the compound's utility in creating molecules with potential pharmaceutical applications (T. Maruthikumar & P. Rao, 2003).

- An investigation into the modification and efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones reveals methods for bromination and conversion into carboxamides, which could be directly relevant to manipulating the core structure of the compound for research or therapeutic purposes (K. Khan et al., 2005).

Potential Medicinal Applications

- The synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives , along with their evaluation for cytotoxic activity against cancer cells, indicate the compound's potential as a precursor in creating anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .

Propriétés

IUPAC Name |

2-methyl-N-(3-methyl-1-pyridin-3-ylbutyl)-5-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O/c1-5-7-15-11-17(22(4)21-15)18(23)20-16(10-13(2)3)14-8-6-9-19-12-14/h6,8-9,11-13,16H,5,7,10H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAOWHMZPOQVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)NC(CC(C)C)C2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

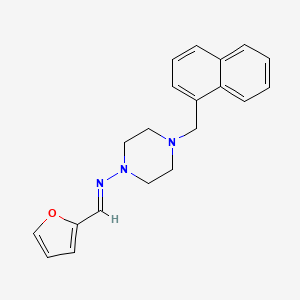

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

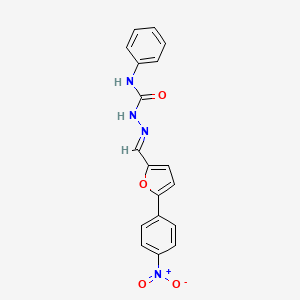

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

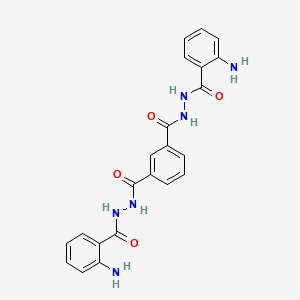

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)